molecular formula C14H12N2O B3114407 1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 201217-35-8

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3114407
CAS No.: 201217-35-8
M. Wt: 224.26 g/mol
InChI Key: FUFKFSVXLFTGSP-UHFFFAOYSA-N
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Description

“1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile” is a chemical compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .


Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

Scientific Research Applications

Synthesis and Characterization

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a subject of interest in the field of organic synthesis. Studies have explored its various derivatives and their synthesis. For instance, Ajaj et al. (2013) presented a method for synthesizing tautomeric dihydropyridine carbonitriles using microwave-assisted chemistry, demonstrating the compound's versatility in synthesis processes (Ajaj et al., 2013). Additionally, Khalifa et al. (2017) synthesized novel compounds of dihydropyridine carbonitriles, indicating the compound's potential for generating new chemical entities (Khalifa et al., 2017).

Antimicrobial and Antifibrotic Activities

Some derivatives of this compound have been studied for their biological activities. For example, a study by Ibraheem et al. (2018) synthesized new dihydropyridine-3-carbonitrile compounds and evaluated their antimicrobial activity (Ibraheem et al., 2018). Another study by Ismail and Noaman (2005) explored antifibrotic agents, synthesizing substituted dihydropyridine carbonitriles and evaluating their activity (Ismail & Noaman, 2005).

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Properties

IUPAC Name

1-ethyl-2-oxo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-16-9-8-12(13(10-15)14(16)17)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFKFSVXLFTGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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